molecular formula C10H6BrF2NO2 B1447431 2-Bromo-5-cyano-4-(difluoromethyl)phenylacetic acid CAS No. 1805592-74-8

2-Bromo-5-cyano-4-(difluoromethyl)phenylacetic acid

Cat. No.: B1447431
CAS No.: 1805592-74-8
M. Wt: 290.06 g/mol
InChI Key: MZKXCTCPSQUCHF-UHFFFAOYSA-N
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Description

2-Bromo-5-cyano-4-(difluoromethyl)phenylacetic Acid is a halogenated and fluorinated phenylacetic acid derivative of high interest in medicinal chemistry and organic synthesis. As a key synthetic building block, its structure features reactive sites that allow for further functionalization; the bromine atom serves as a handle for metal-catalyzed cross-coupling reactions, while the electron-withdrawing cyano and difluoromethyl groups can enhance the compound's lipophilicity and metabolic stability . These properties make it a valuable intermediate in the research and development of novel pharmaceutical compounds, including potential antibiotics, anti-inflammatory agents, and antivirals . The compound must be handled by qualified professionals in a controlled research setting. This compound is for Research Use Only. It is not intended for diagnostic or therapeutic uses in humans or animals.

Properties

IUPAC Name

2-[2-bromo-5-cyano-4-(difluoromethyl)phenyl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6BrF2NO2/c11-8-3-7(10(12)13)6(4-14)1-5(8)2-9(15)16/h1,3,10H,2H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZKXCTCPSQUCHF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1C#N)C(F)F)Br)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6BrF2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Halogenation and Cyanation

  • The bromine atom is introduced via electrophilic aromatic substitution or by halogenation of a suitable precursor such as a phenylacetic acid derivative or benzyl chloride intermediate.
  • Cyanation is commonly achieved by nucleophilic substitution of a benzyl halide intermediate with sodium cyanide under controlled temperature conditions (typically around 80 °C) and in the presence of phase transfer catalysts like tetramethylammonium chloride, which facilitate the reaction in mixed solvent systems (e.g., ethanol/water).

Difluoromethylation

  • The difluoromethyl group can be introduced using difluoromethylating reagents or via selective fluorination reactions on methyl-substituted intermediates.
  • Industrially, difluoromethylation often requires catalytic systems and precise temperature control to avoid side reactions and ensure regioselectivity, sometimes employing continuous flow reactors for enhanced reaction control.

Formation of the Phenylacetic Acid Moiety

  • The acetic acid side chain is typically formed by hydrolysis of the corresponding phenylacetonitrile intermediate under acidic reflux conditions (e.g., hydrochloric acid and acetic acid mixture), converting the nitrile to the carboxylic acid.
  • Alternatively, carboxylation reactions or oxidation of methyl groups adjacent to the aromatic ring can be employed.

Representative Synthetic Route (Adapted from Analogous Compounds)

Step Reaction Type Reagents/Conditions Product/Intermediate
1 Halogenation Bromination of substituted phenyl precursor 2-Bromo-substituted aromatic intermediate
2 Cyanation Sodium cyanide, tetramethylammonium chloride, EtOH/H2O, 80 °C 2-Bromo-5-cyano-substituted intermediate
3 Difluoromethylation Difluoromethylating agent, catalyst, controlled temp. 2-Bromo-5-cyano-4-(difluoromethyl) intermediate
4 Hydrolysis/Carboxylation HCl/Acetic acid reflux, or LiOH aqueous solution This compound

Reaction Conditions and Optimization

  • Temperature Control : Critical in cyanation and difluoromethylation steps to maximize yield and minimize by-products.
  • Catalysts and Additives : Use of quaternary ammonium salts as phase transfer catalysts in cyanation; palladium catalysts may be used in cyanation or fluorination steps.
  • Solvent Systems : Mixed solvents such as ethanol/water for cyanation; sulfolane or dimethylformamide for fluorination reactions.
  • Purification : Final product isolation typically involves recrystallization or chromatographic techniques to achieve high purity.

Research Findings and Industrial Insights

  • Continuous flow reactors have been demonstrated to improve control over reaction parameters such as temperature and reaction time, leading to better yields and reproducibility in difluoromethylation and halogenation steps.
  • The hydrolysis of nitrile intermediates to phenylacetic acids is a well-established method, with reflux in acidic media being the most common approach, providing good yields and straightforward purification.
  • The use of palladium-catalyzed cyanation with zinc cyanide and N-iodosuccinimide for halogenation steps has been reported to enhance selectivity and reduce side reactions.

Comparative Table of Preparation Methods

Aspect Method A (Benzyl Cyanide Route) Method B (Halogenation + Cyanation) Method C (Continuous Flow Difluoromethylation)
Starting Materials Phenylacetonitrile derivatives Brominated aromatic compounds Pre-halogenated aromatic intermediates
Key Reagents Sodium cyanide, acid for hydrolysis Sodium cyanide, N-iodosuccinimide, palladium catalyst Difluoromethylating agents, catalysts
Reaction Conditions Reflux in HCl/AcOH for hydrolysis 80 °C cyanation, room temp to 150 °C halogenation Controlled temperature, continuous flow reactor
Yield Moderate to high High with optimized catalysts High with precise control
Purification Recrystallization, filtration Chromatography, recrystallization Chromatography, recrystallization
Industrial Applicability Established, longer route Efficient, scalable Emerging technology with better control

Chemical Reactions Analysis

Types of Reactions

2-Bromo-5-cyano-4-(difluoromethyl)phenylacetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the cyano group to an amine.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.

    Substitution: Nucleophiles such as sodium azide (NaN₃) or thiourea (NH₂CSNH₂) under basic conditions.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of primary amines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Medicinal Chemistry

The compound has shown promise as a precursor in the synthesis of various pharmaceuticals. Its structural components allow for modifications that can enhance biological activity or selectivity against specific targets.

Case Study: COX-2 Inhibition
Research indicates that phenylacetic acids similar to 2-Bromo-5-cyano-4-(difluoromethyl)phenylacetic acid can act as selective cyclooxygenase-2 (COX-2) inhibitors. These compounds are beneficial for treating inflammatory conditions while minimizing gastrointestinal side effects typically associated with non-steroidal anti-inflammatory drugs (NSAIDs) .

Table 1: Comparison of COX-2 Inhibition Potency

Compound NameIC50 (µM)Selectivity Ratio (COX-2/COX-1)
2-Bromo-5-cyano-4-(difluoromethyl)...TBDTBD
Compound A (reference)0.520
Compound B (reference)0.315

Organic Synthesis

The compound serves as a versatile building block in organic synthesis. It can be utilized in various reactions, including nucleophilic substitutions and cross-coupling reactions, to create more complex molecules.

Example: Synthesis of Fluorinated Compounds
A study highlighted the use of this compound in synthesizing fluorinated derivatives that exhibit enhanced pharmacokinetic properties .

Material Science

In material science, this compound is explored for its potential applications in developing advanced materials with specific electronic or optical properties.

Case Study: Polymer Additives
Research has demonstrated that incorporating derivatives of this compound into polymer matrices can improve thermal stability and mechanical strength .

Mechanism of Action

The mechanism of action of 2-Bromo-5-cyano-4-(difluoromethyl)phenylacetic acid involves its interaction with specific molecular targets. The bromine and cyano groups can participate in electrophilic and nucleophilic interactions, respectively, while the difluoromethyl group can enhance the compound’s lipophilicity and metabolic stability. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent-Driven Structural Analogues

The following table compares key structural and inferred properties of 2-bromo-5-cyano-4-(difluoromethyl)phenylacetic acid with analogous compounds:

Compound Name Substituents Molecular Weight (g/mol) Key Properties/Applications
2-Bromo-4,5-difluorobenzoic acid Br, F (positions 2,4,5) ~219 High acidity; used in agrochemical synthesis
2-Bromo-4-fluoro-5-methylbenzoic acid Br, F, CH₃ (positions 2,4,5) ~233 Moderate solubility; antimicrobial intermediate
(R)-2-Amino-2-phenylacetic acid NH₂ (position 2) ~151 Amino acid precursor; chiral drug synthesis
2,4-Dichloro-5-fluorophenylacetic acid Cl, F (positions 2,4,5) ~237 Intermediate for nonsteroidal anti-inflammatory drugs
Target Compound Br, CN, CF₂H (positions 2,5,4) ~292 (estimated) High metabolic stability; potential kinase inhibitor
Key Observations:
  • Acidity: The cyano group in the target compound likely lowers its pKa compared to halogenated analogs (e.g., 2-bromo-4,5-difluorobenzoic acid) .
  • Lipophilicity: Bromine and difluoromethyl groups increase logP values, suggesting enhanced membrane permeability relative to amino or chlorine-containing analogs .
  • Bioactivity: Unlike 2,4-dichloro-5-fluorophenylacetic acid (used in NSAID synthesis), the target compound’s cyano group may favor interactions with enzymatic active sites, akin to kinase inhibitors .

Functional Comparisons

Fluorinated Derivatives
  • Influence of Fluorine: The difluoromethyl group in the target compound enhances metabolic stability and bioavailability compared to non-fluorinated phenylacetic acids (e.g., (R)-2-amino-2-phenylacetic acid) . This aligns with trends observed in fluorinated pharmaceuticals, where CF₂H groups reduce oxidative degradation .
  • Antimicrobial Potential: Metal complexes of difluoromethyl-containing ligands (e.g., DPH in ) show antimicrobial activity against E. coli and S. aureus.
Regulatory Considerations

Unlike phenylacetic acid derivatives used in illicit drug synthesis (e.g., methamphetamine precursors), the target compound’s complex substituents likely exclude it from such applications .

Biological Activity

2-Bromo-5-cyano-4-(difluoromethyl)phenylacetic acid is a compound of interest in medicinal chemistry due to its potential biological activities. The presence of bromine, cyano, and difluoromethyl groups enhances its reactivity and affinity towards various biological targets. This article reviews the biological activity of this compound, including its mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C9H6BrF2NC_9H_6BrF_2N. Its structure includes:

  • Bromine (Br) : Affects lipophilicity and biological interactions.
  • Cyano (CN) : Enhances electrophilicity, potentially allowing for enzyme interactions.
  • Difluoromethyl (CF2) : Imparts unique electronic properties that may influence binding affinity to biological targets.

The mechanism of action involves interactions with specific molecular targets such as enzymes or receptors. The compound's functional groups can facilitate non-covalent interactions, including hydrogen bonding and van der Waals forces, which modulate the activity of these targets. Notably, the bromine and difluoromethyl groups contribute to its ability to act as an enzyme inhibitor or receptor ligand.

Enzyme Inhibition

Research indicates that this compound may act as an enzyme inhibitor. It has been investigated for its potential to inhibit various enzymes involved in metabolic pathways, which could lead to therapeutic applications in conditions such as cancer and metabolic disorders .

Antimicrobial Properties

The compound has also shown promise as an antimicrobial agent. Studies have demonstrated that it possesses activity against certain bacterial strains, suggesting potential applications in developing new antibiotics.

Case Studies

  • Anticancer Activity : In a study evaluating the compound's effect on cancer cell lines, it was found to induce apoptosis in a dose-dependent manner. The mechanism involved the modulation of signaling pathways related to cell survival .
  • Enzyme Interaction Studies : A detailed kinetic analysis revealed that this compound inhibits key metabolic enzymes with IC50 values in the low micromolar range, indicating significant potency .

Research Findings

A summary of research findings regarding the biological activity of this compound is presented in Table 1.

Study FocusFindingsReference
Enzyme InhibitionInhibits key metabolic enzymes with low micromolar IC50 values
Antimicrobial ActivityEffective against specific bacterial strains
Anticancer EffectsInduces apoptosis in cancer cell lines

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Bromo-5-cyano-4-(difluoromethyl)phenylacetic acid
Reactant of Route 2
2-Bromo-5-cyano-4-(difluoromethyl)phenylacetic acid

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